2,4-Dinitrobenzyl chloride
Overview
Description
2,4-Dinitrobenzyl chloride: is an organic compound with the molecular formula C7H5ClN2O4 . It is a derivative of benzyl chloride where two nitro groups are substituted at the 2 and 4 positions of the benzene ring. This compound is known for its reactivity and is used in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dinitrobenzyl chloride can be synthesized through the nitration of benzyl chloride. The process involves the following steps:
Nitration of Benzyl Chloride: Benzyl chloride is treated with a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 2 and 4 positions of the benzene ring.
Purification: The crude product is purified by recrystallization from suitable solvents to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial processes may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dinitrobenzyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in this compound can be replaced by nucleophiles such as amines, thiols, and alcohols. This reaction is commonly used to introduce different functional groups into the benzyl moiety.
Reduction: The nitro groups in this compound can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: Although less common, the benzyl group can be oxidized to form benzaldehyde derivatives under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or organic amines are used. The reaction is typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Reduction: Catalysts like palladium on carbon or platinum oxide are used along with hydrogen gas. Alternatively, metal hydrides like lithium aluminum hydride can be employed.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products Formed:
Nucleophilic Substitution: Products include 2,4-dinitrobenzyl amines, 2,4-dinitrobenzyl ethers, and 2,4-dinitrobenzyl thioethers.
Reduction: The major products are 2,4-diaminobenzyl chloride and its derivatives.
Oxidation: The major product is 2,4-dinitrobenzaldehyde.
Scientific Research Applications
2,4-Dinitrobenzyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds. Its reactivity makes it a valuable intermediate in the preparation of complex molecules.
Biology: It is used in the synthesis of biologically active compounds, including potential pharmaceuticals and agrochemicals.
Medicine: Research involving this compound includes the development of new drugs and therapeutic agents. Its derivatives have shown potential in various medical applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4-Dinitrobenzyl chloride involves its reactivity towards nucleophiles. The presence of electron-withdrawing nitro groups at the 2 and 4 positions increases the electrophilicity of the benzyl chloride moiety, making it more susceptible to nucleophilic attack. This reactivity is exploited in various chemical syntheses to introduce different functional groups into the benzyl moiety.
Molecular Targets and Pathways: In biological systems, the reactivity of this compound towards nucleophiles can lead to the modification of biomolecules such as proteins and nucleic acids
Comparison with Similar Compounds
- 2,4-Dinitrobenzyl alcohol
- 2,4-Dinitrobenzaldehyde
- 2,4-Dinitrobenzoic acid
- 2,4-Dinitrobenzylamine
Comparison:
- 2,4-Dinitrobenzyl chloride vs. 2,4-Dinitrobenzyl alcohol: While both compounds have similar nitro substitutions, this compound is more reactive due to the presence of the chlorine atom, making it more suitable for nucleophilic substitution reactions.
- This compound vs. 2,4-Dinitrobenzaldehyde: 2,4-Dinitrobenzaldehyde is primarily used in oxidation reactions, whereas this compound is used in nucleophilic substitution and reduction reactions.
- This compound vs. 2,4-Dinitrobenzoic acid: 2,4-Dinitrobenzoic acid is an acidic compound used in different types of reactions, including esterification and amidation, while this compound is more reactive towards nucleophiles.
- This compound vs. 2,4-Dinitrobenzylamine: 2,4-Dinitrobenzylamine is an amine derivative and is less reactive compared to this compound, which is more versatile in various chemical transformations.
Properties
IUPAC Name |
1-(chloromethyl)-2,4-dinitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O4/c8-4-5-1-2-6(9(11)12)3-7(5)10(13)14/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DARDYTBLZQDXBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70209861 | |
Record name | alpha-Chloro-2,4-dinitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70209861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
610-57-1 | |
Record name | 2,4-Dinitrobenzyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=610-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Chloro-2,4-dinitrotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Chloro-2,4-dinitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70209861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-chloro-2,4-dinitrotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.301 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 2,4-dinitrobenzyl chloride in chemical synthesis?
A1: this compound serves as a versatile building block in organic synthesis. For instance, it is used to introduce the 2,4-dinitrophenyl group into other molecules. One example is its reaction with diethyl(bromodifluoromethyl) phosphonate in the presence of zinc and a copper bromide catalyst to synthesize diethyl(dinitro-phenylethyl phosphonates) []. In another application, it reacts with 5-aminosalicylic acid and lead nitrate to synthesize lead 5-(2,4-dinitroanilino)-salicylate, a compound with potential use as a catalyst in double-base propellants [].
Q2: Can you describe the synthesis of lead 5-(2,4-dinitroanilino)-salicylate and its notable effects?
A2: Lead 5-(2,4-dinitroanilino)-salicylate (DNAS-Pb) was successfully synthesized using this compound, 5-aminosalicylic acid, and lead nitrate []. This synthesis yielded DNAS-Pb at a 70% yield. Importantly, DNAS-Pb exhibits a significant catalytic effect on the combustion of double-base propellants. When incorporated into these propellants, DNAS-Pb demonstrably increases the burning rate and induces both plateau and mesa combustion behaviors [].
Q3: Has any research been conducted on the reaction mechanisms of this compound?
A3: While the provided abstracts do not delve into detailed reaction mechanisms, they do offer insights. For example, the synthesis of diethyl(dinitro-phenylethyl phosphonates) [] likely proceeds through a nucleophilic substitution reaction. The zinc reagent, formed from zinc and diethyl(bromodifluoromethyl) phosphonate, acts as a nucleophile, attacking the electrophilic carbon atom of the this compound. This results in the displacement of the chloride ion and the formation of the desired product. Further investigations into the reaction kinetics and intermediates would provide a more comprehensive understanding of the reaction mechanism.
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